

2-Bromoethanol: A Versatile Intermediate for Specialty Chemicals and Polymers

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Compound of Interest		
Compound Name:	2-Bromoethanol	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanol is a valuable bifunctional molecule widely employed as a key intermediate in the synthesis of a diverse range of specialty chemicals and polymers. Its structure, featuring both a reactive bromine atom and a hydroxyl group, allows for a variety of chemical transformations, making it an essential building block in pharmaceuticals, agrochemicals, and materials science.[1] This document provides detailed application notes and experimental protocols for the use of **2-bromoethanol** in the synthesis of specialty chemicals, including 2-vinyloxyethanol, choline bromide, and functionalized ionic liquids, as well as in the modification of polymers to introduce hydroxyethyl functionalities.

Physicochemical Properties of 2-Bromoethanol

A summary of the key physicochemical properties of **2-bromoethanol** is presented in Table 1.



Property	Value	Reference
CAS Number	540-51-2	[2]
Molecular Formula	C ₂ H ₅ BrO	[2]
Molecular Weight	124.96 g/mol	[2]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	148-150 °C	[3]
Density	1.763 g/mL at 25 °C	[3]
Solubility	Miscible with water, ethanol, and ether	[3]

Applications in the Synthesis of Specialty Chemicals

2-Bromoethanol serves as a crucial starting material for a variety of specialty chemicals due to its ability to undergo nucleophilic substitution at the carbon bearing the bromine atom and reactions involving its hydroxyl group.

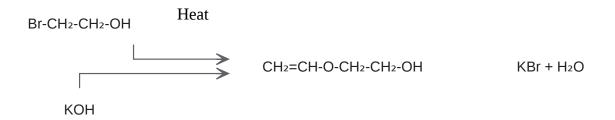
Synthesis of 2-(Vinyloxy)ethanol

2-(Vinyloxy)ethanol is a valuable monomer in the production of specialty polymers and coatings. Its synthesis from **2-bromoethanol** can be achieved through a dehydrobromination reaction.

This protocol describes the synthesis of 2-(vinyloxy)ethanol from **2-bromoethanol** using a strong base.

Reaction Scheme:





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Caption: Dehydrobromination of **2-bromoethanol** to 2-(vinyloxy)ethanol.

Materials:

- 2-Bromoethanol
- Potassium hydroxide (KOH)
- Solvent (e.g., a high-boiling ether)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in the chosen solvent under an inert atmosphere.
- Slowly add **2-bromoethanol** to the stirred solution at room temperature.
- Heat the reaction mixture to reflux and maintain for a specified period to ensure complete reaction.
- Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
- After completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the precipitated potassium bromide.



 The filtrate is then subjected to distillation under reduced pressure to isolate the pure 2-(vinyloxy)ethanol.

Quantitative Data:

Reactant 1 (2- Bromoetha nol)	Reactant 2 (Base)	Solvent	Temperatur e (°C)	Time (h)	Yield (%)
1.0 eq	1.2 eq (KOH)	Diglyme	120	4	75

Synthesis of Choline Bromide

Choline and its salts are essential nutrients and find applications in pharmaceuticals and as additives. Choline bromide can be synthesized via the quaternization of trimethylamine with **2-bromoethanol**.

This protocol details the reaction of **2-bromoethanol** with trimethylamine.

Reaction Scheme:

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Caption: Synthesis of choline bromide from **2-bromoethanol** and trimethylamine.

Materials:

2-Bromoethanol



- Trimethylamine (aqueous solution or gas)
- Solvent (e.g., water or a polar aprotic solvent like acetonitrile)

Procedure:

- Charge a pressure-rated reactor with a solution of trimethylamine in the chosen solvent.
- Cool the solution and slowly add 2-bromoethanol while monitoring the internal temperature.
- Seal the reactor and heat the mixture to the desired temperature with constant stirring.
- Maintain the reaction at this temperature for several hours until the reaction is complete.
- Monitor the consumption of **2-bromoethanol** by a suitable analytical method.
- After the reaction is complete, cool the reactor to room temperature.
- The resulting solution of choline bromide can be used directly or the product can be isolated by removal of the solvent under reduced pressure.

Quantitative Data:

Reactant 1 (2- Bromoetha nol)	Reactant 2 (Trimethyla mine)	Solvent	Temperatur e (°C)	Time (h)	Yield (%)
1.0 eq	1.1 eq	Water	60	5	>95

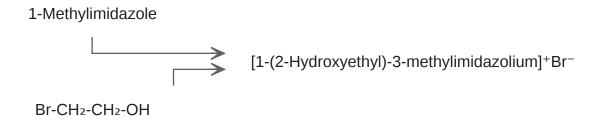
Synthesis of Functionalized Ionic Liquids

2-Bromoethanol is an excellent reagent for introducing a hydroxyethyl functional group onto the cation of an ionic liquid. This functionality can be used to tune the properties of the ionic liquid or for further chemical modification.

This protocol describes the synthesis of a hydroxyl-functionalized imidazolium-based ionic liquid.



Reaction Scheme:



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Caption: Synthesis of 1-(2-hydroxyethyl)-3-methylimidazolium bromide.

Materials:

- 1-Methylimidazole
- 2-Bromoethanol
- Solvent (optional, e.g., acetonitrile)

Procedure:

- In a round-bottom flask, combine 1-methylimidazole and **2-bromoethanol**. The reaction can be run neat or in a solvent.
- Stir the mixture at room temperature or with gentle heating.
- The reaction progress can be monitored by observing the formation of a biphasic mixture or by NMR spectroscopy.
- The reaction is typically complete within 24 hours.
- After completion, the resulting ionic liquid is washed several times with a non-polar solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting materials.
- The purified ionic liquid is then dried under vacuum to remove any residual solvent.



Quantitative Data:

Reactant 1 (1- Methylimida zole)	Reactant 2 (2- Bromoetha nol)	Solvent	Temperatur e (°C)	Time (h)	Yield (%)
1.0 eq	1.05 eq	Acetonitrile	80	24	98

Applications in Polymer Synthesis and Modification

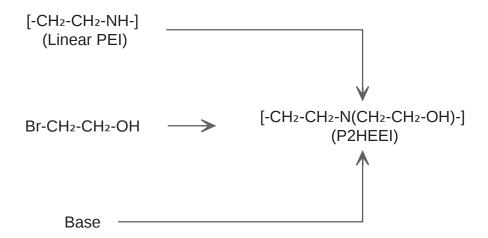
2-Bromoethanol and its derivatives are valuable in polymer chemistry for introducing functional side chains and for the synthesis of novel polymer architectures.

Synthesis of Poly(2-hydroxyethyl ethyleneimine)

Linear poly(ethyleneimine) can be modified with **2-bromoethanol** to produce poly(2-hydroxyethyl ethyleneimine), a polymer with potential applications in drug delivery and gene therapy.

This protocol describes the N-alkylation of linear poly(ethyleneimine) with **2-bromoethanol**.[4]

Reaction Scheme:



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Caption: Synthesis of poly(2-hydroxyethyl ethyleneimine) (P2HEEI).

Materials:

- Linear poly(ethyleneimine) (L-PEI)
- 2-Bromoethanol
- Sodium carbonate (Na₂CO₃)
- Ethanol
- Water

Procedure:

- Dissolve linear poly(ethyleneimine) in ethanol in a round-bottom flask.
- Add a solution of sodium carbonate in water to the polymer solution.
- Add **2-bromoethanol** to the reaction mixture.
- Heat the mixture to reflux and stir for the desired amount of time.
- After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
- The polymer is precipitated by adding the filtrate to a vigorously stirred non-solvent (e.g., diethyl ether).
- The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Quantitative Data:

The degree of hydroxyethyl substitution can be controlled by varying the molar ratio of the reactants and the reaction time.[4]



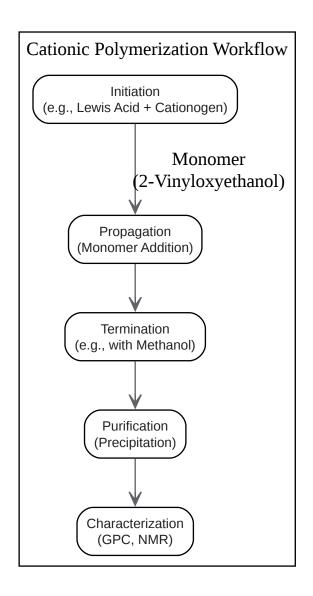
Molar Ratio (L-PEI:2- Bromoethanol:Base)	Reflux Time (h)	Degree of Substitution (%)
1:0.5:0.5	24	35
1:1:1	24	60
1:1.5:1.5	24	85
1:1.5:1.5	48	95

Cationic Polymerization of 2-(Vinyloxy)ethanol

The monomer 2-(vinyloxy)ethanol, synthesized from **2-bromoethanol**, can undergo cationic polymerization to produce poly(2-(vinyloxy)ethanol). This polymer has potential applications as a water-soluble and biocompatible material.

The general workflow for the cationic polymerization of a vinyl ether is depicted below.





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Caption: General workflow for the cationic polymerization of 2-(vinyloxy)ethanol.

Experimental Considerations:

Cationic polymerization of vinyl ethers is typically initiated by a combination of a Lewis acid (e.g., ethylaluminum sesquichloride) and a cationogen in a non-polar solvent like toluene at low temperatures.[5] The living nature of the polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[5]

Conclusion



2-Bromoethanol is a highly versatile and valuable intermediate for the synthesis of a wide array of specialty chemicals and functional polymers. The protocols and data presented herein demonstrate its utility in preparing vinyl ethers, choline salts, ionic liquids, and modified polymers. These applications highlight the importance of **2-bromoethanol** in academic research and industrial processes, particularly in the development of new materials and pharmaceutical agents. Proper handling and safety precautions are essential when working with this reactive compound.

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